3-(4-Methylanilino)-2-(3-thiophenyl)-2-propenenitrile
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Overview
Description
3-[(4-Methylphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile is an organic compound with the molecular formula C14H12N2S. It is known for its unique structure, which includes a thiophene ring and a nitrile group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenylamine and thiophene-3-carbaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Intermediate: The reaction forms an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization to form the final product, 3-[(4-Methylphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the nitrile group.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
3-[(4-Methylphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methylphenyl)amino]-2-(thiophen-2-yl)prop-2-enenitrile: Similar structure but with a different position of the thiophene ring.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Contains a methoxy group and a dimethylamino group, differing in functional groups and structure
Uniqueness
3-[(4-Methylphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile is unique due to its specific combination of a thiophene ring and a nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H12N2S |
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Molecular Weight |
240.33 g/mol |
IUPAC Name |
3-(4-methylanilino)-2-thiophen-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H12N2S/c1-11-2-4-14(5-3-11)16-9-13(8-15)12-6-7-17-10-12/h2-7,9-10,16H,1H3 |
InChI Key |
MUMLJJBCDLNKTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=CSC=C2 |
Origin of Product |
United States |
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